

Fmoc-Lys(nic)-OH: Technical Guide to Structure, Synthesis, and Application[1]

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Compound of Interest

Compound Name: Fmoc-Lys(nic)-OH

Cat. No.: B13399918

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Executive Summary

Fmoc-Lys(nic)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-nicotinoyl-L-lysine) is a specialized non-canonical amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS).[1] It facilitates the site-specific incorporation of a nicotinoyl moiety (Vitamin B3) onto the epsilon-amine of lysine residues.[1]

This modification is critical in two primary research vectors:

- **Epigenetics:** To mimic Histone Lysine Nicotinylation (Knic), a post-translational modification (PTM) linking cellular metabolism (NAD⁺ levels) to gene regulation.[1]
- **Drug Delivery:** Nicotinic acid is utilized to enhance the solubility, bioavailability, or blood-brain barrier (BBB) permeability of peptide therapeutics.[1]

This guide provides a rigorous technical analysis of the compound's physiochemical properties, manufacturing logic, SPPS protocols, and biological context.

Chemical Profile and Properties[2][3][4][5][6][7][8]

The structural integrity of **Fmoc-Lys(nic)-OH** relies on the orthogonality between the base-labile Fmoc group (protecting the

-amine) and the stable nicotinoyl amide bond on the side chain.[1]

Physiochemical Data Table[1]

| Property | Specification |
|-------------------|---|
| Chemical Name | N- -Fmoc-N- -nicotinoyl-L-lysine |
| CAS Number | 252049-11-9 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 473.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF (requires sonication); Insoluble in Water, EtOH |
| Purity (HPLC) | 98.0% |
| Chiral Purity | 0.5% D-isomer |
| Storage | +2°C to +8°C (Short term); -20°C (Long term, desiccated) |

Structural Logic

The molecule consists of three distinct functional zones:

- **-Amino Protection:** The Fmoc group ensures stability during acidic cleavage steps but is removed by bases (piperidine).[1]
- **Lysine Backbone:** Provides the linker length (4 carbons) critical for molecular recognition by "reader" proteins or enzymes.[1]

- -Modification: The Nicotinoyl group forms a stable amide bond.[1] Unlike Boc or Trt protecting groups, this moiety is not removed during TFA cleavage.[1] It is a permanent modification intended to be present in the final peptide.

Principles of Manufacture (Synthesis)

While most researchers purchase this reagent, understanding its synthesis is vital for troubleshooting impurities (e.g., free lysine or di-Fmoc byproducts).[1] The "Gold Standard" method utilizes Copper(II) Chelation to ensure regiospecificity.[1]

The Copper Chelate Route[10]

- Complexation: L-Lysine reacts with Copper(II) ions (e.g., Cu^{2+}) in basic solution.[1][2] The copper coordinates with the α -amine and the ϵ -carboxylate, effectively "masking" them.
- Acylation: The free ϵ -amine is reacted with Nicotinoyl Chloride or Nicotinic Acid NHS ester.[1] The copper shield prevents reaction at the α -position.
- Decomplexation: The copper is removed using a chelating resin (e.g., Chelex) or sulfide precipitation, yielding H-Lys(nic)-OH.[1]
- Fmoc Protection: The intermediate is reacted with Fmoc-OSu (9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) to yield the final **Fmoc-Lys(nic)-OH**.[1]

Expert Insight: Impurities in commercial batches often stem from incomplete copper removal (greenish tint) or incomplete acylation (leading to Fmoc-Lys-OH, which results in branched peptides during SPPS).[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol[1][8][11]

Incorporating **Fmoc-Lys(nic)-OH** requires specific attention to solubility and coupling efficiency. [1] The nicotinoyl group is relatively bulky and polar, which can induce aggregation in the growing peptide chain.

Solubility and Handling

- Solvent: The reagent is often sparingly soluble in pure DCM. Use DMF or NMP.[1][3]
- Dissolution: If the solution is cloudy, add 5-10% DMSO and sonicate for 5 minutes. Do not heat above 40°C to prevent Fmoc degradation.[1]

Step-by-Step Coupling Protocol

This protocol assumes a standard 0.1 mmol scale on Rink Amide resin.[1]

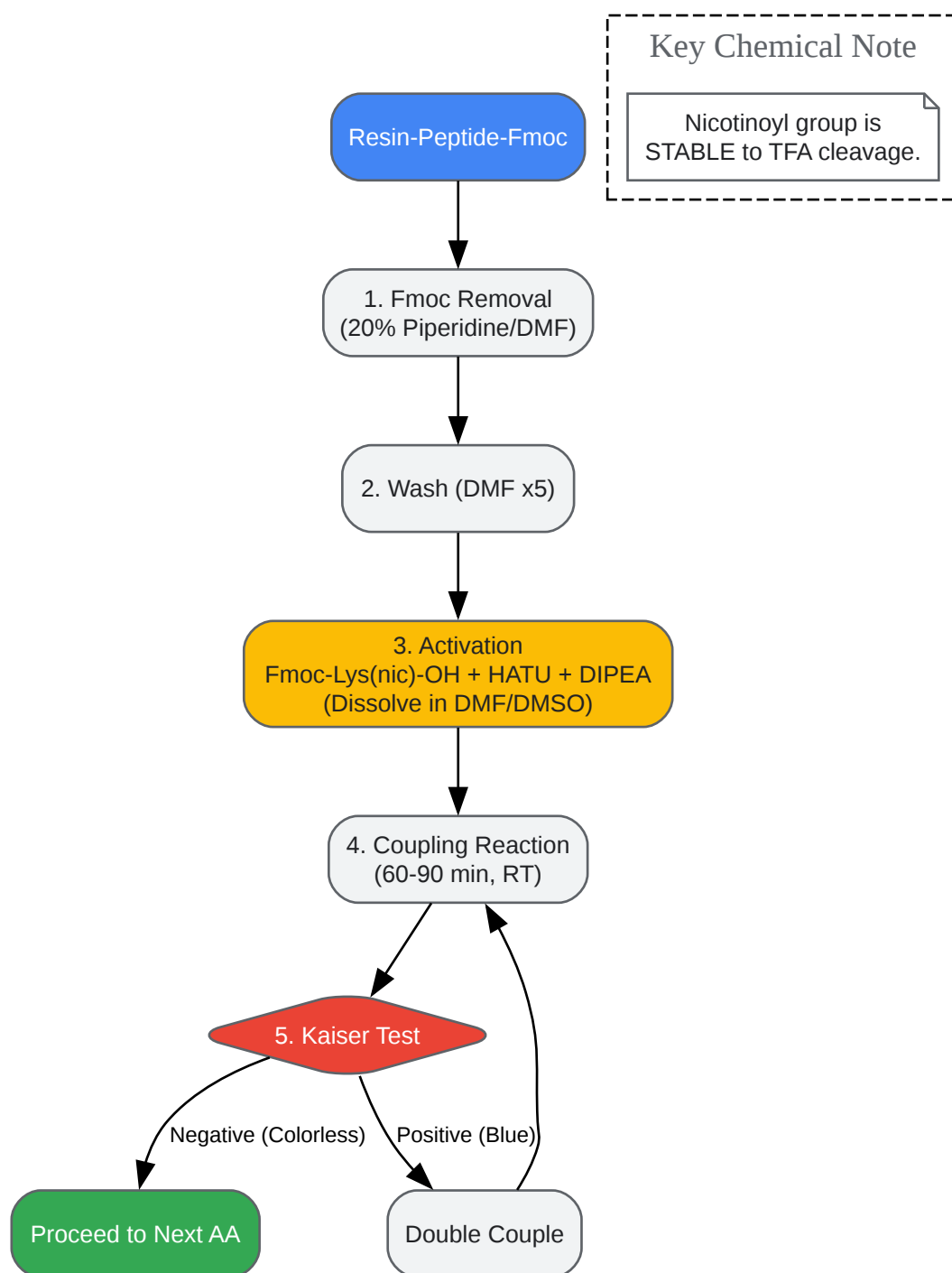
- Resin Preparation: Swell resin in DMF for 20 minutes.
- Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (min).[1] Wash DMF.[1]
- Activation (In Vial):
 - Weigh **Fmoc-Lys(nic)-OH** (4 eq, 0.4 mmol).
 - Add HBTU or HATU (3.9 eq).[1]
 - Dissolve in minimal DMF/DMSO.
 - Add DIPEA (8 eq) immediately before transfer.[1]
 - Note: HATU is recommended over HBTU for this derivative to prevent steric hindrance issues.[1]
- Coupling: Add activated solution to resin.[1] Shake at Room Temp for 60–90 minutes.

- Monitoring: Perform a Kaiser Test. If not blue (negative), coupling is complete.[\[1\]](#) If blue, perform a double couple.[\[1\]](#)
- Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[\[1\]](#)

Cleavage and Isolation

- Cocktail: 95% TFA / 2.5% TIS / 2.5%
.
- Time: 2–3 hours.
- Result: The Nicotinoyl group remains intact. The peptide elutes with the Lys(nic) modification.

SPPS Workflow Diagram



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Figure 1: SPPS cycle specifically tailored for **Fmoc-Lys(nic)-OH** incorporation, highlighting the critical activation step.

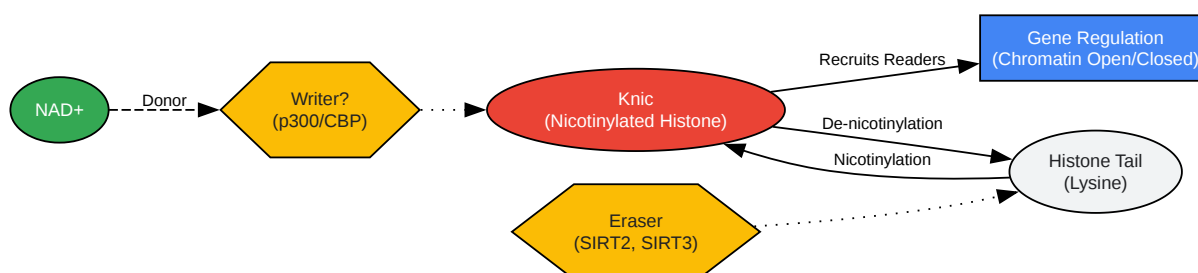
Biological Relevance: Histone Nicotinylation[1]

Fmoc-Lys(nic)-OH is essential for synthesizing histone probes to study Lysine Nicotinylation (Knic).[1] This PTM was identified as a link between cellular metabolism (NAD⁺ availability) and epigenetic regulation.[1]

The Writer/Eraser/Reader Pathway[2][12]

- Substrate: NAD⁺ serves as the donor for the nicotinoyl group, although the exact enzymatic "writer" mechanism often involves promiscuous acyltransferase activity (e.g., p300/CBP) or non-enzymatic mechanisms.
- Erasers (De-nicotinylases): The Sirtuin family (Class III HDACs), specifically SIRT2 and SIRT3, are the primary enzymes responsible for removing the nicotinoyl mark. This activity is NAD⁺-dependent, creating a feedback loop.[1]
- Readers: Bromodomains (e.g., BRD4) have been shown to recognize acyl-lysines, though specific "nicotinoyl-only" readers are an active area of investigation.[1]

Biological Pathway Diagram[1]



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Figure 2: The dynamic turnover of Histone Lysine Nicotinylation (Knic), mediated by NAD⁺ levels and Sirtuin enzymes.[1]

Analytical Characterization (QC)[1]

When synthesizing peptides containing Lys(nic), standard QC measures apply. However, specific spectral features confirm the presence of the nicotinoyl group.

HPLC Analysis

- Retention Time: Lys(nic) is more hydrophobic than unmodified Lysine but more hydrophilic than Lys(Fmoc).[1] Expect a shift in retention time compared to the backbone control.
- UV Detection: The nicotinoyl group absorbs in the UV range. While 214 nm (peptide bond) is standard, monitoring at 260 nm (pyridine ring absorbance) can help confirm the presence of the modification specifically.

Mass Spectrometry (ESI-MS)

- Mass Shift: The addition of a nicotinoyl group () replaces a proton ().[1]
- Delta Mass: The net mass addition to the lysine residue is +105.02 Da.
 - Calculation: Nicotinoyl (, MW ~106) - H (1) = 105.[1]

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